5-Bromo-N-(3-(dimethylamino)propyl)furan-2-carboxamide 5-Bromo-N-(3-(dimethylamino)propyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9699744
InChI: InChI=1S/C10H15BrN2O2/c1-13(2)7-3-6-12-10(14)8-4-5-9(11)15-8/h4-5H,3,6-7H2,1-2H3,(H,12,14)
SMILES: CN(C)CCCNC(=O)C1=CC=C(O1)Br
Molecular Formula: C10H15BrN2O2
Molecular Weight: 275.14 g/mol

5-Bromo-N-(3-(dimethylamino)propyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC9699744

Molecular Formula: C10H15BrN2O2

Molecular Weight: 275.14 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-(3-(dimethylamino)propyl)furan-2-carboxamide -

Specification

Molecular Formula C10H15BrN2O2
Molecular Weight 275.14 g/mol
IUPAC Name 5-bromo-N-[3-(dimethylamino)propyl]furan-2-carboxamide
Standard InChI InChI=1S/C10H15BrN2O2/c1-13(2)7-3-6-12-10(14)8-4-5-9(11)15-8/h4-5H,3,6-7H2,1-2H3,(H,12,14)
Standard InChI Key KFFOHUPHWXZKGQ-UHFFFAOYSA-N
SMILES CN(C)CCCNC(=O)C1=CC=C(O1)Br
Canonical SMILES CN(C)CCCNC(=O)C1=CC=C(O1)Br

Introduction

Synthesis and Preparation

While specific synthesis protocols for 5-Bromo-N-(3-(dimethylamino)propyl)furan-2-carboxamide are not detailed in the available literature, the synthesis of similar furan derivatives often involves reactions such as the coupling of furan-2-carbonyl chloride with amines in the presence of a base . This method could potentially be adapted for the synthesis of this compound by using 3-(dimethylamino)propylamine as the amine component.

Biological Activities and Potential Applications

Furan derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . Although specific biological studies on 5-Bromo-N-(3-(dimethylamino)propyl)furan-2-carboxamide are lacking, its structural similarity to other biologically active furan compounds suggests potential applications in these areas. The presence of a dimethylamino group may enhance its ability to interact with biological targets, such as enzymes or receptors.

Research Findings and Future Directions

Given the limited specific research on this compound, future studies should focus on its synthesis, purification, and biological evaluation. Techniques such as molecular docking and in vitro assays could be employed to assess its potential as a therapeutic agent. Additionally, structure-activity relationship (SAR) studies could help optimize its biological activity by modifying the substituents on the furan ring or the amine chain.

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